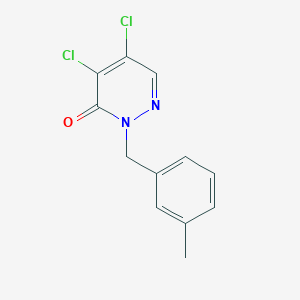![molecular formula C13H10ClN3OS B5855363 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamides and is a potent inhibitor of the enzyme carbonic anhydrase.
作用機序
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have therapeutic potential in various diseases, such as glaucoma and epilepsy.
Biochemical and physiological effects:
The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. For example, it can reduce intraocular pressure in glaucoma patients by decreasing the production of aqueous humor. It can also reduce the severity of seizures in epileptic patients by decreasing the acidity of the brain. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in humans is limited due to its potential toxicity and side effects.
実験室実験の利点と制限
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, and its activity can be easily measured using various assays. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is also relatively stable and can be stored for long periods without degradation. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is limited by its potential toxicity and side effects. It is important to use appropriate safety measures when handling 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in the lab.
将来の方向性
There are several future directions for the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in scientific research. One potential application is in the development of new drugs for the treatment of glaucoma and epilepsy. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in the pathogenesis of these diseases. Another potential application is in the study of the role of carbonic anhydrases in cancer. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have anticancer activity in vitro, and further studies are needed to determine its potential as a cancer therapy.
Conclusion:
In conclusion, 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent inhibitor of carbonic anhydrase enzymes that has been extensively used in scientific research. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. However, its potential toxicity and side effects limit its use in humans. Future research directions for 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide include the development of new drugs for the treatment of glaucoma and epilepsy, and the study of its potential as an anticancer therapy.
合成法
The synthesis of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final product is obtained by the reaction of the resulting amide with carbon disulfide. The yield of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is generally high, and the purity can be improved by recrystallization.
科学的研究の応用
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been used as a tool compound to study the role of carbonic anhydrases in various diseases, such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12(18)17-13(19)16-11-5-2-6-15-8-11/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXLLVCPDIKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)

![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
